2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline

Organic photovoltaics Donor-acceptor polymers Thermal properties

Choose 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline for reproducible TQ1 donor polymer synthesis. The meta-octyloxyphenyl architecture confers a unique helical conformation, room-temperature CHCl₃ solubility, and an amorphous morphology (Tg ≈ 97°C) that enables low-cost blade/slot-die coating. Substituting branched (Q-EH) or para-isomers introduces crystallinity, raises Tg to 153°C, and mandates hot-solvent processing—defeating the TQ1 platform's advantage. Procurement of this exact isomer ensures the aggregation state is processing-controlled, not intrinsic to the polymer, and delivers demonstrated 6.0% PCE in ambient-processed OPV devices.

Molecular Formula C36H44Br2N2O2
Molecular Weight 696.6 g/mol
CAS No. 565228-31-1
Cat. No. B1457698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline
CAS565228-31-1
Molecular FormulaC36H44Br2N2O2
Molecular Weight696.6 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC(=CC=C4)OCCCCCCCC)Br)Br
InChIInChI=1S/C36H44Br2N2O2/c1-3-5-7-9-11-13-23-41-29-19-15-17-27(25-29)33-34(40-36-32(38)22-21-31(37)35(36)39-33)28-18-16-20-30(26-28)42-24-14-12-10-8-6-4-2/h15-22,25-26H,3-14,23-24H2,1-2H3
InChIKeyFEVJTZANZCULRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)quinoxaline (CAS 565228-31-1): A Strategic Quinoxaline Monomer for Donor-Acceptor Polymer Procurement


5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)quinoxaline (CAS 565228‑31‑1), frequently designated as Quinoxaline‑2PhO‑2Br or Q‑O, is a dibrominated quinoxaline monomer functionalized with two meta‑octyloxyphenyl substituents [1]. Possessing a molecular formula of C₃₆H₄₄Br₂N₂O₂ and a molecular weight of 696.55 g·mol⁻¹, it serves as the essential electron‑accepting building block for the widely studied low‑bandgap copolymer TQ1 (poly[2,3‑bis(3‑octyloxyphenyl)quinoxaline‑5,8‑diyl‑alt‑thiophene‑2,5‑diyl]) . The two bromine atoms at the 5‑ and 8‑positions enable Stille or Suzuki polycondensation, while the linear octyloxy side chains confer solubility in common organic solvents such as chloroform and chlorobenzene, making this monomer a cornerstone for solution‑processable organic photovoltaic (OPV) and perovskite solar cell research [2].

Why Generic Substitution of 5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)quinoxaline (565228-31-1) Fails: Monomer-Level Differentiation Drives Polymer Performance


In the design of donor–acceptor (D–A) conjugated polymers, the quinoxaline monomer is not a commodity input; seemingly minor alterations in substitution pattern, side‑chain architecture, or fluorination status produce quantifiable differences in polymer thermal transitions, solubility, aggregation behavior, and ultimately device performance [1]. The meta‑octyloxyphenyl substitution on 2,3‑Bis[3‑(octyloxy)phenyl]‑5,8‑dibromoquinoxaline imparts a unique helical conformation with enhanced intramolecular ordering that is absent in para‑substituted or branched‑side‑chain analogues, directly impacting the glass transition temperature (Tg), optical bandgap, and photovoltaic efficiency of the resulting copolymer [2]. The following quantitative evidence demonstrates why procurement of this specific monomer—rather than a close structural analogue—is essential for reproducible, high‑performance polymer synthesis.

Quantitative Differentiation Evidence for 5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)quinoxaline (CAS 565228-31-1)


Amorphous Character and Glass Transition Temperature: TQ1 (Q-O Monomer) vs. TQ-EH (Branched Q-EH Monomer)

Copolymers synthesized from the target monomer Q‑O (yielding TQ1) are fully amorphous and exhibit a glass transition temperature (Tg) of 97 °C with no detectable melting endotherm (ΔHm). In a direct head‑to‑head comparison, TQ‑EH—derived from the branched 2‑ethylhexyloxy analogue Q‑EH—displays a significantly higher Tg of 153 °C and a measurable melting enthalpy ΔHm of 7.84 J·g⁻¹, indicating semi‑crystalline behavior [1]. The lower Tg and amorphous nature of TQ1 facilitate room‑temperature solution processing and film formation, whereas the crystalline character of TQ‑EH demands elevated processing temperatures and risks phase separation in bulk‑heterojunction active layers [2].

Organic photovoltaics Donor-acceptor polymers Thermal properties

Suppressed Aggregation and Reduced Optical Redshift: TQ1 (Q-O) vs. TQ-EH (Q-EH)

The optical behavior of TQ1 (derived from Q‑O monomer) demonstrates a markedly suppressed aggregation tendency compared to its branched‑side‑chain analogue TQ‑EH. From 80 °C o‑DCB solution to solid‑state film, TQ1 exhibits a redshift of the absorption onset of only 21 nm (λonset,sol = 675 nm → λonset,film = 696 nm), whereas TQ‑EH undergoes a dramatic onset redshift of 113 nm (λonset,sol = 655 nm → λonset,film = 768 nm) [1]. This large redshift in TQ‑EH indicates extensive aggregate and crystallite formation in the solid state, which is known to adversely affect blend morphology in OPV devices. Correspondingly, the optical bandgap of TQ1 (1.78 eV) is wider than that of TQ‑EH (1.61 eV), providing complementary light absorption when paired with low‑bandgap acceptors [2].

Organic photovoltaics Aggregation control UV-vis spectroscopy

Solution Processability: Q-O Derived TQ1 Exhibits Room-Temperature Chloroform Solubility vs. Hot-Solvent Requirement for Q-EH Analogue

The linear octyloxy side chains of the Q‑O monomer confer superior room‑temperature solubility to the resulting TQ1 polymer. TQ1 dissolves readily in chloroform at ambient temperature, a preferred solvent for device fabrication. In contrast, TQ‑EH—the homopolymer derived from the branched (2‑ethylhexyl)oxy analogue—is insoluble in chloroform and requires dissolution in hot chlorobenzene (CB) or ortho‑dichlorobenzene (o‑DCB) at 80 °C [1]. Even copolymers containing 80 % Q‑EH units (TQ‑O2‑EH8) lose room‑temperature chloroform solubility and require CB or o‑DCB, demonstrating that substitution of the Q‑O monomer with branched‑side‑chain variants directly compromises processability [2]. The quantitative molecular weight and solubility data for the copolymer series are summarized in the source literature, confirming that a minimum of 60 % Q‑O content (TQ‑O6‑EH4) is necessary to retain room‑temperature CHCl₃ solubility [3].

Solution processability Polymer solubility Organic photovoltaics

Meta-Octyloxyphenyl Substitution Enables Unique Helical Conformation: Quantum Chemical Evidence Distinguishing 3‑Octyloxy from 4‑Octyloxy Isomers

Quantum chemical calculations at the dispersion‑corrected DFT level reveal that the meta‑positioning of the two octyloxyphenyl side groups on the quinoxaline core enables non‑bonded side‑group stacking interactions between adjacent monomer units along the polymer backbone in both directions, yielding a unique helical geometry with enhanced intramolecular ordering [1]. This structural feature—exclusive to the 3‑(octyloxy)phenyl substitution pattern—promotes extensive electronic conjugation along the TQ1 backbone, contributing to its favorable charge‑transport properties. Copolymers employing the para‑octyloxyphenyl isomer (PPA‑p‑DTQ) lack this helical ordering and exhibit different photovoltaic performance characteristics [2]. The computational study explicitly demonstrates that adequate description of this side‑group stacking requires dispersion‑corrected methods, underscoring that the meta‑position is not a trivial structural variant but a determinant of polymer conformation and electronic structure [3].

Polymer conformation Quantum chemistry Side-group stacking

Photochemical Stability Ranking: TQ1 (from Q-O Monomer) Outperforms P3HT, Validating Material Selection for Air-Processed Devices

In a comparative photochemical stability study of low‑bandgap quinoxaline‑based polymers, TQ1—derived from the Q‑O monomer—was found to be substantially more robust than the benchmark polymer P3HT. The stability ranking was established as DTTQ > BDTQ > TQ1 ≫ P3HT, with the fused‑ring quinoxaline copolymers (DTTQ and BDTQ) showing the highest stability, but TQ1 still demonstrated significantly greater photochemical resilience than P3HT under the same irradiation conditions [1]. TQ1 devices fabricated and tested in air achieved a power conversion efficiency (PCE) of 1.5% (normal geometry, 1000 W·m⁻², AM1.5 G), confirming that the Q‑O‑derived polymer retains functional photovoltaic performance even without rigorous encapsulation [2]. Subsequent optimization of TQ1‑based devices with fullerene acceptors has yielded PCE values up to 6.0% with an open‑circuit voltage (Voc) of 0.89 V and short‑circuit current density (Jsc) of 10.5 mA·cm⁻², establishing a reproducible performance baseline for this monomer system .

Photochemical stability Polymer solar cells Degradation resistance

High-Value Research and Industrial Application Scenarios for 5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)quinoxaline (CAS 565228-31-1)


Synthesis of Amorphous Donor Polymers for Room-Temperature-Processed Organic Solar Cells

Researchers synthesizing TQ1 or analogous thiophene‑quinoxaline donor copolymers rely on this specific monomer to achieve the amorphous morphology (Tg ≈ 97 °C, no ΔHm) and room‑temperature CHCl₃ solubility that enable low‑cost, large‑area OPV fabrication via blade‑coating or slot‑die coating [1]. Substituting with the branched‑side‑chain analogue (Q‑EH) would raise Tg to 153 °C, introduce crystallinity (ΔHm = 7.84 J·g⁻¹), and mandate hot‑solvent processing at 80 °C, defeating the purpose of the TQ1 platform [2].

Donor–Acceptor Copolymer Libraries with Predictable Aggregation Behavior for Morphology Optimization

The minimal film‑formation redshift of TQ1 (Δλonset = 21 nm vs. 113 nm for Q‑EH analogue) makes this monomer the preferred choice for systematic studies of blend morphology in bulk‑heterojunction OPVs, where uncontrolled polymer aggregation is a known source of device‑to‑device variability [1]. Procurement of the meta‑octyloxy isomer ensures that the aggregation state is dominated by the processing conditions rather than by the intrinsic crystallinity of the polymer, enabling reproducible morphology optimization across different acceptor systems [2].

Helical-Conformation Polymer Design for Enhanced Intramolecular Charge Transport

Investigators studying the relationship between polymer conformation and charge‑transport properties should specify this meta‑substituted monomer to exploit the non‑bonded side‑group stacking interactions that generate a unique helical backbone geometry, as demonstrated by dispersion‑corrected DFT calculations [1]. The para‑substituted isomer (CAS 773094‑62‑5) lacks these stacking interactions, making it unsuitable for studies that require the enhanced intramolecular ordering characteristic of the TQ1 backbone [2].

Air‑Stable Organic Photovoltaic Prototypes with Reduced Encapsulation Requirements

For research groups transitioning from inert‑atmosphere glovebox processing to ambient fabrication conditions, the Q‑O monomer—via its TQ1 polymer—offers demonstrated photochemical stability substantially exceeding that of P3HT, with functional air‑processed devices achieving 1.5% PCE without encapsulation [1]. This property, coupled with the optimized fullerene‑based device efficiency of 6.0% (Voc = 0.89 V, Jsc = 10.5 mA·cm⁻²), makes this monomer a pragmatic choice for prototyping scalable OPV manufacturing processes [2].

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